What is Ciprofloxacin-d8 and its chemical properties?
What is Ciprofloxacin-d8 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin-d8 is the deuterated analog of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The substitution of hydrogen with deuterium in the piperazine ring provides a stable isotopic label, making it an invaluable tool in pharmacokinetic and metabolic studies, as well as a reliable internal standard for the quantitative analysis of ciprofloxacin in various biological matrices. This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical methodologies related to Ciprofloxacin-d8.
Chemical Properties
Ciprofloxacin-d8 shares a nearly identical chemical structure with ciprofloxacin, with the key difference being the presence of eight deuterium atoms on the piperazine moiety. This isotopic substitution results in a higher molecular weight but does not significantly alter the fundamental chemical properties of the molecule.
Physicochemical Data
Table 1: General Chemical Properties
| Property | Ciprofloxacin-d8 | Ciprofloxacin-d8 Hydrochloride | Ciprofloxacin (for comparison) |
| IUPAC Name | 1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid[1] | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,4-dihydroquinoline-3-carboxylic acid, monohydrochloride[2] | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |
| CAS Number | 1130050-35-9[1][3] | 1216659-54-9[4][5] | 85721-33-1[3] |
| Molecular Formula | C₁₇H₁₀D₈FN₃O₃[6] | C₁₇H₁₀D₈FN₃O₃·HCl[2] | C₁₇H₁₈FN₃O₃ |
| Molecular Weight | 339.39 g/mol [1][3][7] | 375.9 g/mol [2] | 331.34 g/mol |
Table 2: Physical and Chemical Constants
| Property | Ciprofloxacin-d8 / Ciprofloxacin-d8 Hydrochloride | Ciprofloxacin (for comparison) |
| Melting Point | >242°C (dec.) (Ciprofloxacin-d8)[]; 315 - 317 °C (Hydrochloride)[9] | 255-257 °C |
| pKa | Not experimentally determined for d8; expected to be very similar to ciprofloxacin. | 6.09 (carboxylic acid), 8.74 (piperazinyl nitrogen)[3] |
| Solubility | Ciprofloxacin-d8: Soluble in DMSO (Very Slightly, Heated), Methanol (Slightly)[]. Ciprofloxacin-d8 Hydrochloride: Slightly soluble in methanol and water[2][10]. | Ciprofloxacin: In water, 30,000 mg/L at 20 °C. Soluble in dilute (0.1N) hydrochloric acid; practically insoluble in ethanol[3]. |
| XLogP3 | -1.1[1] | -1.1 |
| Polar Surface Area | 72.9 Ų[1] | 72.9 Ų |
| Flash Point | Not available | Not available |
Synthesis
While detailed, step-by-step protocols for the synthesis of Ciprofloxacin-d8 are proprietary and not publicly available, the general synthetic route involves the use of deuterated piperazine as a key starting material. The synthesis of the fluoroquinolone core is analogous to that of ciprofloxacin, with the final step involving the condensation of the core with deuterated piperazine.
A general workflow for the synthesis of Ciprofloxacin can be visualized as follows, with the understanding that for Ciprofloxacin-d8, a deuterated piperazine would be used in the final step.
Biological Activity and Metabolism
The biological activity of Ciprofloxacin-d8 is expected to be identical to that of ciprofloxacin. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination[2].
The metabolism of ciprofloxacin is primarily mediated by the cytochrome P450 enzyme CYP1A2. The main metabolic pathways involve modification of the piperazine ring. While specific metabolic studies on Ciprofloxacin-d8 are not extensively reported, its metabolism is presumed to follow the same pathways as ciprofloxacin, leading to deuterated versions of the known metabolites. The use of Ciprofloxacin-d8 as an internal standard allows for precise tracking and quantification of the parent drug and its metabolites in biological systems.
The metabolic pathway of ciprofloxacin can be illustrated as follows:
Experimental Protocols
Ciprofloxacin-d8 is predominantly used as an internal standard in analytical methods for the quantification of ciprofloxacin. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.
Representative LC-MS/MS Method for Ciprofloxacin Quantification using Ciprofloxacin-d8
The following protocol is a representative example of how Ciprofloxacin-d8 is used as an internal standard. Specific parameters may need to be optimized for different instruments and matrices.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma, add 10 µL of Ciprofloxacin-d8 internal standard solution (concentration will depend on the expected range of ciprofloxacin).
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
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HPLC System: Agilent 1200 series or equivalent.
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Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: Acetonitrile.
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Flow Rate: 0.4 mL/min.
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Gradient:
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0-0.5 min: 10% B
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0.5-2.5 min: 10-90% B
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2.5-3.0 min: 90% B
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3.0-3.1 min: 90-10% B
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3.1-5.0 min: 10% B
-
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
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Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Multiple Reaction Monitoring (MRM) Transitions:
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Ciprofloxacin: Q1: 332.1 m/z → Q3: 231.1 m/z
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Ciprofloxacin-d8: Q1: 340.1 m/z → Q3: 235.1 m/z
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).
The logical workflow for such an analysis is depicted below:
Conclusion
Ciprofloxacin-d8 is an essential tool for researchers and scientists in the field of drug development and clinical analysis. Its stable isotopic labeling allows for accurate and precise quantification of ciprofloxacin in complex biological matrices. This guide provides a foundational understanding of its chemical properties and its application in modern analytical techniques. While some specific experimental data for the deuterated compound remains proprietary, the information provided, in conjunction with the data for its non-deuterated counterpart, offers a comprehensive overview for professional use.
References
- 1. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for the Determination of Total and Unbound Ciprofloxacin Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Synthesis of ciprofloxacin-conjugated poly (L-lactic acid) polymer for nanofiber fabrication and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpc-standards.com [hpc-standards.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
